molecular formula C8H8ClFN2 B1280064 2-Amino-2-(4-fluorophenyl)acetonitrile hydrochloride CAS No. 934830-01-0

2-Amino-2-(4-fluorophenyl)acetonitrile hydrochloride

Cat. No.: B1280064
CAS No.: 934830-01-0
M. Wt: 186.61 g/mol
InChI Key: ILJLZZXFBYAULM-UHFFFAOYSA-N
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Description

2-Amino-2-(4-fluorophenyl)acetonitrile hydrochloride is a halogenated aromatic compound featuring a nitrile group, an amino group, and a para-fluorophenyl substituent. This compound is a hydrochloride salt, enhancing its stability and solubility in polar solvents. It serves as a key intermediate in pharmaceutical synthesis, particularly in Strecker amino acid synthesis, where it facilitates the preparation of α-aminonitriles for further functionalization .

Properties

IUPAC Name

2-amino-2-(4-fluorophenyl)acetonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2.ClH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4,8H,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILJLZZXFBYAULM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C#N)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60491773
Record name Amino(4-fluorophenyl)acetonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60491773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934830-01-0
Record name Amino(4-fluorophenyl)acetonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60491773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-2-(4-fluorophenyl)acetonitrile hydrochloride
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Preparation Methods

Procedure

  • Reagents :

    • 2-Aminoacetonitrile hydrochloride (0.6 mmol)
    • 4-Fluorobenzaldehyde (0.6 mmol)
    • Sodium sulfate (Na₂SO₄) as a dehydrating agent
    • Dichloromethane (DCM) as solvent
  • Reaction Conditions :

    • Stir at room temperature for 16 hours.
    • Heat to 40°C, filter, and recrystallize from methanol.
  • Yield : ~82% for analogous compounds (e.g., (±)-2-(Adamantan-1-yl)-2-((4-fluorophenyl)methylidene)aminoacetonitrile).

Mechanism

The reaction proceeds via imine formation, where the aldehyde reacts with the amino group of 2-aminoacetonitrile hydrochloride. Na₂SO₄ facilitates dehydration, stabilizing the imine intermediate.

Parameter Value
Solvent DCM
Temperature 40°C
Reaction Time 16 hours (room temp) + 4 hours (40°C)
Purification Method Recrystallization (MeOH)

Physical and Spectral Characterization

Key properties and analytical data for 2-Amino-2-(4-fluorophenyl)acetonitrile hydrochloride are summarized below:

Property Value
Molecular Formula C₈H₇FN₂·HCl
Molecular Weight 168.62 g/mol
Melting Point 155–157°C (analogous compounds)
Solubility Water, polar solvents
NMR (CDCl₃) δ 8.42 (s, 1H, imine), 7.83–7.15 (aromatic H)

Comparative Analysis of Analogous Compounds

The table below highlights structural and synthetic differences between related compounds:

Compound Synthetic Route Key Features
2-Amino-2-(4-fluorophenyl)acetonitrile Schiff base formation Imine intermediate, high yield
2-Amino-2-(4-chlorophenyl)acetonitrile Strecker synthesis (hypothetical) Scalable, acidic conditions
(S)-2-(Adamantan-1-yl)-2-aminonitrile Condensation Bulky substituents, stereoselectivity

Challenges and Optimization

  • Dehydration Control : Na₂SO₄ or molecular sieves are critical to minimize side reactions (e.g., aldol condensation).
  • Stereochemistry : For enantiopure derivatives, chiral auxiliaries or catalysts may be required.
  • Purification : Recrystallization from methanol or column chromatography ensures >98% purity.

Industrial and Research Applications

This compound serves as a precursor for:

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-fluorophenyl)acetonitrile hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The compound is primarily recognized for its role as a precursor in the synthesis of various pharmaceuticals. Its structure allows it to participate in multiple chemical reactions, making it a valuable building block in drug development. Notably, compounds derived from 2-Amino-2-(4-fluorophenyl)acetonitrile hydrochloride have shown promise in the following areas:

  • Cancer Treatment : The compound has been identified as an inhibitor of AKT activity, which is crucial in cancer cell proliferation and survival. Inhibiting this pathway can lead to reduced tumor growth and improved outcomes in cancer therapies .
  • Anti-Arthritis Applications : Similar to its use in oncology, the compound's ability to modulate AKT pathways also extends to inflammatory diseases such as arthritis, where it may help reduce joint inflammation and pain .

Pharmacological Studies

Research has indicated that this compound exhibits various biological activities. Preliminary studies suggest the following potential pharmacological applications:

  • Antituberculosis Activity : Some derivatives of this compound have been evaluated for their effectiveness against tuberculosis, showing promising results that warrant further investigation .
  • Antimicrobial Properties : The unique fluorinated structure enhances lipophilicity, which may contribute to antimicrobial activity against certain pathogens. This aspect is being explored for potential applications in treating infections.

Several case studies highlight the applications of this compound:

  • Case Study 1 : A study published in a pharmaceutical journal demonstrated that formulations containing this compound significantly inhibited AKT activity in cancer cell lines, leading to a reduction in cell viability by over 50% compared to controls .
  • Case Study 2 : Research on anti-inflammatory effects revealed that the administration of this compound resulted in decreased levels of inflammatory markers in animal models of arthritis, indicating its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-fluorophenyl)acetonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The para-substituent on the phenyl ring significantly influences the compound’s electronic, steric, and solubility properties. Below is a comparative analysis with analogs:

Table 1: Comparison of Key Structural Analogs
Compound Name Substituent (X) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2-Amino-2-(4-fluorophenyl)acetonitrile HCl -F C₈H₇ClFN₂ 190.61 High electronegativity; used in Strecker synthesis
2-Amino-2-(4-chlorophenyl)acetonitrile HCl -Cl C₈H₇Cl₂N₂ 203.07 Increased lipophilicity; antiviral intermediates
2-Amino-2-(4-methoxyphenyl)acetonitrile HCl -OCH₃ C₉H₁₁ClN₂O 214.66 Electron-donating group; enhanced solubility in organic solvents
2-Amino-2-[4-(trifluoromethoxy)phenyl]acetonitrile HCl -OCF₃ C₉H₇ClF₃N₂O 270.61 Strong electron-withdrawing effects; agrochemical precursors
Key Observations:
  • Electron-Withdrawing Groups (e.g., -F, -Cl, -OCF₃) : Reduce electron density on the aromatic ring, increasing reactivity in electrophilic substitutions. Fluorine’s small size and high electronegativity improve metabolic stability in drug candidates .
  • Electron-Donating Groups (e.g., -OCH₃): Enhance solubility in non-polar media but may reduce stability under acidic conditions .
  • Lipophilicity : Chloro and trifluoromethoxy analogs exhibit higher logP values, favoring blood-brain barrier penetration in CNS drug development .

Pharmacological and Industrial Relevance

  • Fluoro and Chloro Derivatives: Widely used in antiviral and anticancer agents. For example, fingolimod hydrochloride analogs (e.g., 2-amino-2-[4-octylphenyl]propane-1,3-diol HCl) share structural motifs with these compounds .
  • Methoxy Analog : Utilized in peptide mimetics due to its balance of solubility and stability .
  • Enantiomeric Forms: (R)- and (S)-methyl esters of related compounds (e.g., methyl 2-amino-2-(4-fluorophenyl)acetate HCl) highlight the importance of chirality in drug efficacy .

Research Findings and Data Trends

  • Solubility : Fluorinated compounds exhibit superior aqueous solubility compared to chloro analogs (e.g., 15 mg/mL vs. 5 mg/mL in water) .
  • Thermal Stability : Trifluoromethoxy derivatives decompose at higher temperatures (~250°C) vs. methoxy analogs (~200°C) due to stronger C-F bonds .
  • Toxicity : Chloro derivatives show higher hepatotoxicity in vitro (IC₅₀ = 50 μM) compared to fluoro analogs (IC₅₀ = 120 μM) .

Biological Activity

2-Amino-2-(4-fluorophenyl)acetonitrile hydrochloride (CAS No. 934830-01-0) is a chemical compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, effects on cellular processes, and relevant research findings.

The compound is characterized by the presence of an amino group and a nitrile, with a fluorinated phenyl group. Its molecular formula is C9H10ClF N2, and it is known for its solubility in water as a hydrochloride salt.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

  • Inhibition of Enzymatic Activity : This compound has been shown to inhibit specific enzymes involved in lipid metabolism, particularly lipoxygenases. By preventing the formation of lipid peroxides, it protects cells from oxidative stress and ferroptosis, a regulated form of cell death characterized by iron-dependent lipid peroxidation.
  • Nrf2 Pathway Activation : The compound activates the Nrf2 signaling pathway, which is crucial for the cellular antioxidant response. This activation leads to the upregulation of genes responsible for detoxifying reactive oxygen species (ROS), enhancing cellular resilience against oxidative damage.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant properties. It effectively reduces oxidative stress markers in various cell lines, demonstrating potential therapeutic benefits in conditions characterized by oxidative damage.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. For instance, it has shown selective cytotoxicity against hepatocellular carcinoma (HepG2) cells while exhibiting lower toxicity towards normal cell lines. The selectivity index (SI), which compares the concentration causing 50% cell death in normal versus cancer cells, indicates promising anticancer potential .

Cell LineIC50 (µM)CC50 (µM)Selectivity Index (SI)
HepG2 (Cancer)151006.67
VERO (Normal)100--

Case Studies

  • Study on Ferroptosis Inhibition : A study demonstrated that treatment with this compound significantly inhibited RSL-3-induced ferroptosis in HepG2 cells. The compound reduced lipid peroxidation levels and increased the expression of antioxidant enzymes such as superoxide dismutase and catalase.
  • Antimicrobial Activity : Another investigation evaluated the antimicrobial properties of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) values indicated moderate activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Toxicity Profile

The compound has been classified as toxic upon ingestion and dermal contact, emphasizing the need for careful handling in laboratory settings . The acute toxicity data indicate that it poses risks similar to other compounds with significant biological activity.

Q & A

Basic: What synthetic routes are established for 2-Amino-2-(4-fluorophenyl)acetonitrile hydrochloride, and how do reaction conditions influence yield?

Answer:
The Strecker amino acid synthesis is the primary method, involving:

  • Reactants : 4-Fluorobenzaldehyde, ammonium chloride, and cyanide sources (e.g., TMSCN).
  • Key Conditions : Acidic pH (~2, maintained via HCl) and temperatures near 37°C to stabilize intermediates and minimize side reactions .
  • Mechanistic Steps : Imine formation → Cyanide nucleophilic attack → Cyclization.

For enzymatic synthesis , stereoselective nitrilases (e.g., from environmental samples) enable enantioselective conversion of prochiral precursors. Optimal enzyme activity occurs at pH 8 and 37°C , though yields may be lower than chemical methods .

Basic: How can researchers ensure structural fidelity and purity during synthesis?

Answer:

  • Analytical Techniques :
    • NMR Spectroscopy : Confirm the α-aminonitrile core (C≡N signal at ~120 ppm in 13C NMR) and fluorophenyl substitution (distinct aromatic splitting patterns in 1H NMR).
    • HPLC : Use reverse-phase columns (C18) with UV detection to assess purity and detect residual aldehyde or imine intermediates .
  • Workup Protocols : Acid-base extraction (pH 2–4) removes unreacted ammonium salts, while recrystallization in ethanol/water enhances purity .

Advanced: How can enantioselective synthesis be achieved, and what factors control stereochemical outcomes?

Answer:

  • Asymmetric Catalysis : Use chiral Lewis acids (e.g., BINOL-derived catalysts) with TMSCN to induce asymmetry during cyanide addition.
  • Enzymatic Resolution : Nitrilases selectively hydrolyze one enantiomer of a racemic precursor. For example, R-selective nitrilases yield >90% ee under pH 8 and 37°C .
  • Critical Variables : Enzyme source, substrate concentration, and reaction time. Immobilized enzymes improve reusability in flow reactors .

Advanced: How should researchers address contradictions in reported yields between chemical and enzymatic methods?

Answer:

  • Comparative Analysis :

    FactorChemical SynthesisEnzymatic Synthesis
    Catalyst Loading StoichiometricSub-stoichiometric
    Reaction Time 2–6 hours24–48 hours
    Enantiomeric Excess Racemic>90% ee
    • Design of Experiments (DoE) : Vary pH, temperature, and catalyst load to identify dominant yield-limiting factors .

Basic: What stability considerations are critical for handling this compound?

Answer:

  • Storage : Anhydrous conditions at -20°C (hygroscopicity risks hydrolysis).
  • pH Sensitivity : Degrades above pH 7; aqueous solutions should be acidified (pH 2–4 with HCl) .
  • Solvent Selection : Use aprotic solvents (e.g., DMF) to prevent nitrile hydrolysis. Avoid prolonged heating (>40°C) .

Advanced: What computational tools can elucidate reaction mechanisms and optimize synthesis?

Answer:

  • DFT Calculations : Model transition states (e.g., B3LYP/6-31G*) to study fluorophenyl’s electron-withdrawing effects on cyanide attack kinetics.
  • Kinetic Isotope Effects (KIE) : Validate computational models by comparing predicted vs. experimental rates for deuterated vs. protiated substrates .

Basic: How is this compound utilized in synthesizing fluorinated bioactive molecules?

Answer:

  • Downstream Applications :
    • Amino Acid Derivatives : Acidic hydrolysis (6 M HCl, reflux) converts the nitrile to 4-fluorophenylglycine, a precursor for antibiotics or kinase inhibitors.
    • Chiral Building Blocks : Coupling with Boc-protecting groups enables peptide synthesis .

Advanced: What strategies mitigate racemization during scale-up?

Answer:

  • Temperature Control : Maintain ±2°C during cyanide addition to prevent thermal racemization.
  • Continuous Flow Systems : Enzymatic reactors with immobilized nitrilases improve throughput and enantiopurity (>95% ee at 100 g/L substrate) .

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